![molecular formula C12H12FN7O B3017681 2-((7-((4-氟苯基)氨基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-5-基)氨基)乙醇 CAS No. 1286726-25-7](/img/structure/B3017681.png)

2-((7-((4-氟苯基)氨基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-5-基)氨基)乙醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

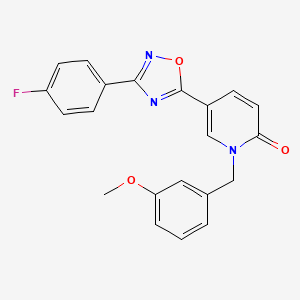

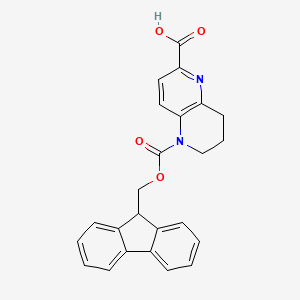

The compound 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol is a derivative of triazolopyrimidinone, which is a class of compounds known for their diverse biological activities. The structure of this compound suggests that it may have interesting photophysical properties and potential applications in fluorescence imaging and materials science.

Synthesis Analysis

The synthesis of related compounds, specifically 2-aryl-2,4-dihydro-5H-[1,2,3]triazolo[4,5-d]pyrimidin-5-ones (DTPs), has been described as a two-step procedure starting from 3,3-diamino-2-(arylazo)acrylonitriles. The heterocyclization step's selectivity was explained through density functional theory (DFT) calculations, which showed that the reaction medium plays a crucial role in determining the product. In chloroform or ethanol, the reaction predominantly affords 6-amino-5-(arylazo)pyrimidin-2(1H)-thiones, while in toluene or DMF, it leads to 2,3-dihydro-1,2,4-triazines. The DTPs were obtained in good yields and exhibited desirable photophysical properties .

Molecular Structure Analysis

The molecular structure of triazolopyrimidinones, such as the compound , is characterized by a fused triazole and pyrimidine ring system. This structure is likely to contribute to the compound's photophysical properties, which include absorption in the ultraviolet region and emission in the blue region. The presence of the 4-fluorophenyl group may further influence these properties by altering the electronic distribution within the molecule .

Chemical Reactions Analysis

While the specific chemical reactions of 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol are not detailed in the provided papers, the synthesis of similar compounds involves cyclocondensation reactions. These reactions can lead to various isomeric forms depending on the starting materials and reaction conditions. For example, the reaction of 2-amino-2-oxazolines with biselectrophiles in boiling ethanol can yield a mixture of oxazolopyrimidinones and iminooxazolines .

Physical and Chemical Properties Analysis

The physical and chemical properties of DTPs, which are structurally related to the compound of interest, have been reported to be promising for applications in fluorescence imaging due to their good photophysical characteristics in an aqueous medium. These properties include strong absorption in the ultraviolet region and efficient emission in the blue region, which are indicative of potential use as organic fluorophores. The specific properties of 2-((7-((4-fluorophenyl)amino)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-yl)amino)ethanol would need to be experimentally determined to confirm its suitability for such applications .

科学研究应用

合成与光物理性质

- 简便合成和光物理特性:Eltyshev 等人(2018 年)描述了二氢-[1,2,3]三唑并[4,5-d]嘧啶-5-酮 (DTP) 的一种便捷合成方法,其中包括 2-((7-((4-氟苯基)氨基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-5-基)氨基)乙醇。这些化合物在紫外区域表现出吸收,在蓝色区域表现出良好的发射,表明在荧光成像和材料科学中作为有机荧光团的潜在应用 (Eltyshev 等人,2018 年)。

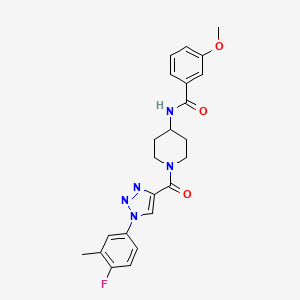

化学性质和反应

- 化学反应和合成变化:Vas’kevich 等人(2006 年)探索了相关化合物的杂环化,导致三唑并嘧啶的形成。此类研究有助于理解类似化合物(如 2-((7-((4-氟苯基)氨基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-5-基)氨基)乙醇)在各种化学环境中的化学行为和潜在应用 (Vas’kevich 等人,2006 年)。

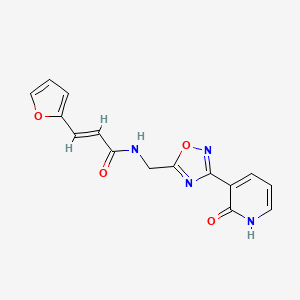

在材料科学中的潜在应用

- 在材料科学中的应用:Sutherland 等人(1973 年)对结构上类似于 2-((7-((4-氟苯基)氨基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-5-基)氨基)乙醇的氨基三唑缩合反应的研究,突出了这些化合物在材料科学中的潜在应用。这些反应中显示出的化学通用性表明了在开发新材料中使用此类化合物的可能性 (Sutherland 等人,1973 年)。

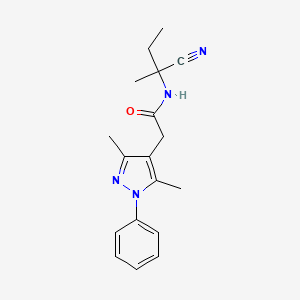

新颖的合成技术

- 创新的合成方法:Sun 等人(2011 年)展示了一种用于 1,2,3-三唑并[4,5-d]嘧啶-7-酮的溶液相平行合成方法。该方法可以用于合成 2-((7-((4-氟苯基)氨基)-3H-[1,2,3]三唑并[4,5-d]嘧啶-5-基)氨基)乙醇,展示了复杂有机化合物合成技术的不断发展 (Sun 等人,2011 年)。

作用机制

Target of Action

The primary target of this compound is the General Control Nonderepressible 2 (GCN2) protein kinase . GCN2 is a serine/threonine-protein kinase that plays a key role in cellular responses to amino acid starvation through the activation of the EIF2 signaling pathway .

Mode of Action

The compound acts as an inhibitor of GCN2 . It binds to the active site of the GCN2 protein kinase, thereby preventing its interaction with its substrates . This inhibition disrupts the normal function of GCN2, leading to changes in cellular responses to amino acid starvation .

Biochemical Pathways

The inhibition of GCN2 affects the EIF2 signaling pathway . Under normal conditions, GCN2 phosphorylates the alpha subunit of EIF2, leading to a reduction in general protein synthesis, while allowing the translation of specific mRNAs that help the cell respond to stress conditions . By inhibiting GCN2, the compound disrupts this process, potentially affecting the cell’s ability to respond to amino acid starvation .

Result of Action

The inhibition of GCN2 by the compound can lead to changes in cellular responses to amino acid starvation . This may result in altered protein synthesis and potentially affect various cellular functions . .

属性

IUPAC Name |

2-[[7-(4-fluoroanilino)-2H-triazolo[4,5-d]pyrimidin-5-yl]amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN7O/c13-7-1-3-8(4-2-7)15-10-9-11(19-20-18-9)17-12(16-10)14-5-6-21/h1-4,21H,5-6H2,(H3,14,15,16,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNFKCWKRANGTKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC3=NNN=C32)NCCO)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[[2-[3-(3,4-Dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B3017603.png)

![10-(4-Ethoxyphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)

![2-(4-Fluorobenzyl)-6,7-dihydro-2H-thiazolo[3,2-a]pyrimidin-3(5H)-one](/img/structure/B3017607.png)

![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B3017613.png)

![1-[1-(2,4-Dichlorophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B3017619.png)

![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]propanamide](/img/structure/B3017620.png)